4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-12-6-8-13(9-7-12)26(23,24)10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)25-18/h6-9H,1-5,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABGYLVEQQYPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the 4-chlorophenyl moiety and the cyclopentathiophene nucleus contributes to its pharmacological profile.
Antibacterial Activity
Research indicates that compounds containing a sulfonamide group exhibit significant antibacterial properties. For instance, studies have demonstrated that similar compounds show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. Notably, it has been evaluated for its effects on acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitory Activity |
| Urease | Strong Inhibitory Activity |
Anticancer Potential
The anticancer properties of this compound are linked to its ability to inhibit tumor cell proliferation. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized sulfonamide derivatives found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory effects of similar compounds revealed that they could effectively reduce urease activity, which is crucial in managing conditions like kidney stones .
- Anticancer Activity : Research published in medicinal chemistry journals highlights the potential of cyclopentathiophene derivatives in cancer therapy, showing promising results in vitro against various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research has demonstrated that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The mechanism often involves inhibition of specific pathways related to tumor growth and proliferation.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies, suggesting it may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, making the compound a candidate for further development as an anti-inflammatory drug .
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess activity against various pathogens. The sulfonamide group is known for its broad-spectrum antimicrobial effects, which could be beneficial in treating infections .
Synthetic Pathways
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the cyclopentathiophene core.
- Introduction of the cyano group via nucleophilic substitution.
- Sulfonation to incorporate the sulfonamide functionality.
These steps are crucial for achieving high yields and purity of the final product while allowing for further modifications to enhance biological activity.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Aromatic Ring
- Target Compound : 4-Chlorophenylsulfonyl group.
- Compound T-08 (): Features a 4-fluorophenylsulfonyl group.
- Compound 3 (): Contains a 4-(trifluoromethoxy)benzenesulfonyl group. The trifluoromethoxy group increases lipophilicity and metabolic stability compared to halogens .
- Compound 24 (): Sodium salt of a sulfamoyl-pyrimidinyl derivative. The ionic nature improves aqueous solubility but may limit membrane permeability .
Key Trend : Chlorine in the target compound balances lipophilicity and electronic effects, whereas fluorine (T-08) or trifluoromethoxy (Compound 3) substituents prioritize distinct pharmacokinetic profiles.
Modifications in the Core Thiophene Structure
- Compound 25 (): Replaces the cyclopenta[b]thiophene core with a fused triazin-thieno system.
- Compound in : Utilizes a cyclohepta[b]thiophene core. The larger ring size increases hydrophobicity and may alter binding kinetics due to steric effects .
Key Trend : The cyclopenta[b]thiophene core in the target compound offers a balance between rigidity and flexibility, optimizing receptor fit.
Variations in the Sulfonyl and Amide Linkages
- Compound 4 (): Features a bromo-substituted benzamide with a piperidinylsulfonyl group. The bulky bromo and piperidine groups may enhance selectivity but reduce solubility .
- Compound in : Incorporates a 3,4,5-trimethoxybenzamide group. The methoxy substituents improve hydrogen bonding but increase molecular weight (358.41 g/mol vs. target compound’s ~400 g/mol) .
Key Trend : The butanamide linker in the target compound provides optimal spacing for receptor engagement, while sulfonyl groups modulate electronic properties.
Pharmacological and Biochemical Comparisons
Antiproliferative Activity
Analysis : While direct IC50 data for the target compound is unavailable, its structural similarity to Compounds 24 and 25 suggests comparable antiproliferative activity via ATP-binding site inhibition. The 4-chlorophenylsulfonyl group may enhance binding affinity relative to the sodium sulfamoyl group in Compound 24.
Mechanism of Action
- Compounds 24 and 25 (): Mimic gefitinib and dasatinib by blocking ATP recognition sites on tyrosine kinases, a mechanism likely shared by the target compound .
Physicochemical Property Analysis
Analysis : The target compound’s higher molecular weight and logP compared to Compound 24 suggest improved membrane permeability but reduced aqueous solubility. The 4-chlorophenyl group contributes to moderate lipophilicity, ideal for blood-brain barrier penetration.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction conditions. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity for sulfonamide bond formation .
- Catalysts : Triethylamine or pyridine is often used to neutralize acidic byproducts during coupling reactions .
- Temperature : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions during sulfonylation .
- Purification : High Performance Liquid Chromatography (HPLC) is critical for isolating the final product with >95% purity .
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, DMF, 0°C → RT | Introduce sulfonyl group | ~70% with triethylamine |
| Amidation | 3-Cyano-thiophene derivative, DCM, pyridine | Form butanamide linkage | 65–75% via dropwise addition |
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopenta[b]thiophene core and sulfonamide connectivity (e.g., δ 7.8 ppm for aromatic protons adjacent to sulfonyl) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiophene-cyclopentane fused system .
- HPLC : Quantifies purity (>95%) and detects residual solvents .
Q. Table 2: Analytical Parameters
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 ppm (methylene groups in cyclopentane) | Confirm dihydro-cyclopenta[b]thiophene structure |
| HPLC | Retention time: 8.2 min (C18 column, acetonitrile/water gradient) | Assess purity |
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX in cancer studies) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the sulfonyl group’s electrostatic potential to model H-bonding with active-site residues .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors to prioritize in vitro testing .
Q. Table 3: Docking Protocol
Q. What strategies guide structure-activity relationship (SAR) studies for anticancer derivatives?
- Methodological Answer :
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity .
- Functional Group Screening : Test analogs with varied sulfonamide linkers (e.g., butanamide vs. pentanamide) to optimize pharmacokinetics .
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) to correlate IC₅₀ values with substituent electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
